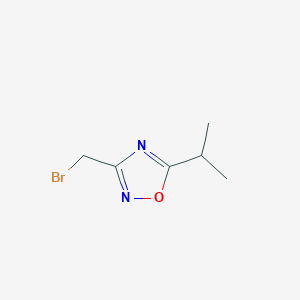

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole

描述

Historical Context and Development of Oxadiazole Chemistry

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger, who explored its reactivity and structural properties. Initially classified as a furadiazole, this heterocycle gained attention in the mid-20th century for its role in pharmaceuticals. The first commercial drug containing a 1,2,4-oxadiazole moiety, Oxolamine, was introduced in the 1960s as a cough suppressant, highlighting its therapeutic potential. Subsequent studies focused on optimizing synthetic routes, including cyclocondensation of amidoximes with carboxylic acid derivatives and 1,3-dipolar cycloadditions.

Recent advancements in oxadiazole chemistry have emphasized their utility in materials science and drug discovery. For example, 1,2,4-oxadiazoles have been incorporated into high-energy density materials (HEDMs) due to their stability and oxygen-rich structures. The bromomethyl group in 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole introduces a reactive site for further functionalization, aligning with modern trends in heterocyclic chemistry to design modular intermediates.

Significance in Heterocyclic Organic Chemistry

The 1,2,4-oxadiazole scaffold is distinguished by its aromaticity and unique electronic properties. Unlike the 1,3,4-oxadiazole isomer, which is widely used in medicinal chemistry, the 1,2,4-oxadiazole exhibits distinct reactivity due to the arrangement of its heteroatoms. Key features include:

The bromomethyl group in this compound facilitates reactions such as SN2 substitutions, enabling its use as a precursor for synthesizing complex molecules. The isopropyl substituent enhances lipophilicity, potentially improving bioavailability in drug candidates.

Classification Within the Oxadiazole Family

Oxadiazoles exist in four regioisomeric forms (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazoles), each with distinct chemical and physical properties. This compound belongs to the 1,2,4-oxadiazole subclass, characterized by:

- Structural Stability : Greater stability than 1,2,3-oxadiazoles, which are prone to ring-opening.

- Substituent Effects : The bromomethyl group at C(3) and isopropyl group at C(5) influence electronic distribution and reactivity.

- Tautomerism : Unlike oxadiazolones, 1,2,4-oxadiazoles do not exhibit tautomeric equilibria due to their fixed aromatic structure.

A comparison of key oxadiazole isomers is provided in Table 1 .

| Isomer | Heteroatom Positions | Reactivity | Applications |

|---|---|---|---|

| 1,2,3-Oxadiazole | N(1), O(2), N(3) | Unstable, ring-opening tendency | Limited synthetic utility |

| 1,2,4-Oxadiazole | N(1), O(2), N(4) | Nucleophilic substitution | Energetic materials, intermediates |

| 1,2,5-Oxadiazole | N(1), O(2), N(5) | High stability, oxygen-rich | HEDMs, explosives |

| 1,3,4-Oxadiazole | N(1), O(3), N(4) | Electrophilic substitution | Pharmaceuticals, agrochemicals |

Research Importance and Contemporary Applications

This compound serves as a versatile intermediate in organic synthesis. Its bromomethyl group allows for:

- Nucleophilic Substitution : Reaction with amines, thiols, or alcohols to form derivatives for medicinal chemistry or materials science.

- Cross-Coupling Reactions : Potential participation in Suzuki or Heck reactions to construct complex heterocycles.

In pharmaceuticals, 1,2,4-oxadiazoles are explored as bioisosteres for amides or esters, offering improved metabolic stability and reduced hERG inhibition. For example, derivatives with bromomethyl groups may be leveraged to target specific biological pathways, such as kinase inhibition or antimicrobial activity.

In materials science, 1,2,4-oxadiazoles are incorporated into polymers and energetic compounds due to their thermal stability and oxygen content. The bromomethyl substituent could enhance compatibility with other functional groups, enabling tailored material properties.

属性

IUPAC Name |

3-(bromomethyl)-5-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-4(2)6-8-5(3-7)9-10-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBHNBZCYPLNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes:

Several synthetic methods have been reported for the preparation of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole . Here are a couple of examples:

-

Click Reaction Approach

- Venkata et al. developed an efficient method to synthesize a series of novel derivatives of This compound via the click reaction.

- They reacted (E)-3-(1-((prop-2-yn-1-yloxy)imino)ethyl)-2H-chromen-2-one with an aryl azide in the presence of sodium ascorbate and CuSO4·5H2O in THF:H2O to obtain the desired compounds .

-

Huisgen–Sharpless–Meldal [3 + 2] Dipolar Cycloaddition

化学反应分析

Reactions:

The compound can undergo various chemical reactions:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles or leaving groups.

Reduction Reactions: The bromomethyl group can be reduced to form a methyl group.

Oxidation Reactions: The compound may participate in oxidation reactions.

Common Reagents and Conditions:

Common reagents include:

- Sodium ascorbate (for click reactions)

- CuSO4·5H2O (for click reactions)

- Hexamethylenetetramine (for synthesis of aminomethyl derivatives)

科学研究应用

Chemistry

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole serves as a valuable building block for the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in multiple fields .

Biological Activities

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit diverse biological activities, including:

- Antimicrobial Properties: The compound has shown effectiveness against various microbial strains by disrupting their cellular functions .

- Antiviral and Anticancer Activities: Studies have demonstrated that modifications in the oxadiazole structure can enhance interactions with biological targets such as enzymes and receptors involved in disease pathways. For instance, certain derivatives have been evaluated for their anticancer properties against human cancer cell lines like A549 and MCF-7 .

Medical Applications

Ongoing research is exploring the potential of this compound as a therapeutic agent. Its derivatives are being investigated for their efficacy against various diseases, particularly cancers .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating novel 1,2,4-oxadiazole derivatives, compounds similar to this compound were tested against several cancer cell lines. One derivative exhibited a GI50 value of 4.5 µM against WiDr colon cancer cells, indicating significant antiproliferative activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxadiazole derivatives revealed that compounds containing bromomethyl groups displayed enhanced activity against resistant bacterial strains. This suggests potential for developing new antimicrobial agents based on this scaffold.

作用机制

The exact mechanism by which 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways involved.

相似化合物的比较

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural and Functional Group Variations

The table below highlights critical differences between 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole and related compounds:

Key Comparative Insights

Halogen Effects

- Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability enhance electrophilicity and reactivity compared to chlorine. For example, this compound is more reactive in alkylation reactions than its chlorinated analog . However, brominated compounds often exhibit higher toxicity, as seen in its Acute Toxicity Category 3 classification .

- Aromatic vs. Aliphatic Substituents : Compounds like 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole (aromatic) display stronger π-π stacking interactions, which are critical in drug-receptor binding. In contrast, the isopropyl group in the target compound increases lipophilicity, favoring membrane permeability .

生物活性

3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structure of oxadiazoles contributes to their potential as therapeutic agents, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound through various studies and findings.

Anticancer Activity

The anticancer properties of 1,2,4-oxadiazoles have been extensively studied. Compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against human colon adenocarcinoma (HT-29) and other cancer types.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (Cervical) | TBD |

| This compound | CaCo-2 (Colon) | TBD |

| This compound | H9c2 (Heart Myoblast) | TBD |

Studies indicate that the introduction of bromomethyl and isopropyl groups enhances the compound's interaction with biological targets involved in cancer progression .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of oxadiazole derivatives. This compound exhibits notable activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Inhibitory |

| Candida albicans | Moderate inhibitory |

The compound's efficacy against these pathogens suggests its potential use as an antimicrobial agent in clinical settings .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazoles have been documented in various studies. Compounds similar to this compound have shown the ability to inhibit inflammatory mediators such as COX enzymes and cytokines.

Synthesis and Evaluation

A study synthesized several derivatives of 1,2,4-oxadiazoles including this compound. These compounds were evaluated for their anticancer activity against a panel of human cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly influenced biological activity.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer cell proliferation and survival. The compound's ability to bind effectively to these targets correlates with its observed cytotoxicity .

常见问题

Q. What are the standard synthetic routes for preparing 3-(bromomethyl)-5-isopropyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For bromomethyl derivatives, a common approach is halogenation of a pre-formed oxadiazole core. For example:

- Step 1 : Synthesize 5-isopropyl-1,2,4-oxadiazole via cyclization of an amidoxime with a carboxylic acid derivative under reflux in acetonitrile or THF .

- Step 2 : Introduce the bromomethyl group via substitution using brominating agents (e.g., NBS or PBr₃) in anhydrous conditions. Reaction optimization includes controlling temperature (0–25°C) and stoichiometry to minimize side reactions like over-halogenation .

- Purification : Recrystallization from ethanol or ethyl acetate is effective for isolating high-purity crystals .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should researchers prioritize?

- ¹H/¹³C NMR : The bromomethyl group (–CH₂Br) appears as a singlet (~δ 4.5–5.0 ppm in ¹H NMR) with coupling to adjacent oxadiazole carbons (δ 160–170 ppm in ¹³C NMR). The isopropyl group shows a septet (δ 1.2–1.5 ppm) in ¹H NMR .

- IR Spectroscopy : Confirm oxadiazole ring vibrations (C=N stretch at ~1600 cm⁻¹, C–O–C at ~1250 cm⁻¹) .

- X-ray Crystallography : Resolves regiochemistry and confirms the absence of isomeric byproducts .

Q. What safety protocols are critical when handling this compound in the lab?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to moisture or light .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential release of toxic HBr vapors during reactions .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling or functionalization reactions?

The –CH₂Br moiety acts as an electrophilic site for SN2 substitutions or transition-metal-catalyzed couplings (e.g., Suzuki, Ullmann). Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or CuI for C–C bond formation with aryl boronic acids or alkynes .

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Monitor reaction progress via TLC to prevent over-functionalization .

Q. Can this compound serve as a precursor for high-energy materials, and what structural modifications enhance stability?

Oxadiazoles are valued in energetic materials due to their high nitrogen content and thermal stability. To improve performance:

- Salt Formation : Pair with nitro or azido groups to increase density and detonation velocity. For example, combine with ammonium nitrate for ionic salts .

- Thermal Analysis : Use DSC to assess decomposition thresholds (>200°C is desirable). Derivatives with electron-withdrawing groups (e.g., –NO₂) show superior stability .

Q. How do steric effects from the isopropyl group impact regioselectivity in subsequent reactions?

The bulky isopropyl group at position 5 directs electrophilic attacks to the less hindered bromomethyl site. Computational modeling (DFT) predicts:

Q. What strategies mitigate hydrolysis of the oxadiazole ring during prolonged storage or aqueous reactions?

Q. How can mechanistic studies (e.g., kinetic isotope effects, trapping experiments) elucidate degradation pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。